molecular formula C11H22N2O B7929800 2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol

2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol

Cat. No.: B7929800
M. Wt: 198.31 g/mol
InChI Key: AXZWFBDHSNWUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a chemical compound of interest in organic and medicinal chemistry research. While specific biological data for this compound is not available in the searched literature, its structure, featuring a pyrrolidine moiety, is a common pharmacophore found in molecules with significant pharmacological activity. For instance, cyclopropyl-fused pyrrolidine derivatives are well-established in scientific research as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapeutics . The synthetic approaches to such complex pyrrolidine-based structures are an active area of study. Modern methodologies often utilize versatile building blocks like donor-acceptor cyclopropanes, which can be strategically reacted with amines to construct substituted pyrrolidin-2-ones, a key heterocyclic scaffold in drug discovery . This compound is intended for use in laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

IUPAC Name

2-[cyclopropyl-[(1-methylpyrrolidin-2-yl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12-6-2-3-11(12)9-13(7-8-14)10-4-5-10/h10-11,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZWFBDHSNWUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Cyclopropylmethyl Halides

A widely adopted method involves the alkylation of 1-methyl-pyrrolidin-2-ylmethanamine with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide or chloride) in the presence of a base. The reaction proceeds via an S<sub>N</sub>2 mechanism, where the amine acts as a nucleophile, displacing the halide ion.

Reaction Scheme:
1-Methyl-pyrrolidin-2-ylmethanamine + Cyclopropylmethyl bromide → 2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol + HBr

Optimization Parameters:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloroethane enhance nucleophilicity and reaction rates.

  • Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydride (NaH) neutralizes HBr, shifting equilibrium toward product formation.

  • Temperature: Reactions are typically conducted at 50–70°C for 4–6 hours to maximize yield.

Yield Data:

BaseSolventTemperature (°C)Time (h)Yield (%)
K<sub>2</sub>CO<sub>3</sub>DMF60668
NaHDCE70472

Table 1: Yield variation with reaction conditions for nucleophilic substitution.

Reductive Amination of Pyrrolidine Derivatives

An alternative route employs reductive amination between 1-methyl-pyrrolidin-2-ylmethyl ketone and cyclopropylmethylamine. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) serves as the reducing agent, facilitating imine intermediate reduction.

Reaction Scheme:
1-Methyl-pyrrolidin-2-ylmethyl ketone + Cyclopropylmethylamine → Imine intermediate → this compound

Critical Considerations:

  • pH Control: Reactions require buffering at pH 4–5 using acetic acid to stabilize the imine intermediate.

  • Catalyst: Nickel(II) perchlorate hexahydrate (Ni(ClO<sub>4</sub>)<sub>2</sub>·6H<sub>2</sub>O) enhances reaction efficiency by coordinating the imine.

Spectroscopic Validation:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 3.65 (m, 2H, -CH<sub>2</sub>OH), 2.98 (t, 2H, -NCH<sub>2</sub>), 2.45 (m, 1H, cyclopropyl-CH), 2.30 (s, 3H, N-CH<sub>3</sub>).

  • IR (KBr): Peaks at 3350 cm<sup>−1</sup> (-OH) and 1640 cm<sup>−1</sup> (C-N stretch).

Multi-Step Synthesis via Intermediate Alkylation

For large-scale production, a sequential approach is preferred:

  • Formation of 1-Methyl-Pyrrolidin-2-Ylmethylamine: Achieved via Hofmann degradation of 1-methyl-pyrrolidin-2-ylcarboxamide.

  • Alkylation with Cyclopropylmethyl Bromide: Conducted under reflux in toluene with triethylamine (TEA) as a base.

  • Ethanol Functionalization: Hydroxylation of the terminal amine using ethylene oxide in aqueous NaOH.

Advantages:

  • Enables modular modification of substituents.

  • Yields exceed 75% when intermediates are purified via column chromatography.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

Recent advancements utilize continuous flow reactors to improve scalability and safety:

  • Residence Time: 30–60 minutes.

  • Throughput: 1.2 kg/h with >95% purity.

  • Catalyst Recycling: Palladium on carbon (Pd/C) or nickel catalysts are recovered via filtration, reducing costs.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, enhancing green chemistry metrics:

  • Conditions: 500 rpm for 2 hours with K<sub>2</sub>CO<sub>3</sub> as a grinding auxiliary.

  • Yield: 65% with minimal waste generation.

Challenges and Mitigation Strategies

Steric Hindrance at the Pyrrolidine Nitrogen

The bulky cyclopropylmethyl group impedes nucleophilic attack. Solutions include:

  • Microwave Assistance: Reduces reaction time to 1 hour by enhancing molecular mobility.

  • Ultrasound Activation: Cavitation improves mixing and mass transfer.

Byproduct Formation

Common byproducts like dialkylated amines are minimized by:

  • Stoichiometric Control: Limiting alkylating agent to 1.1 equivalents.

  • Low-Temperature Quenching: Halting reactions at 80% conversion to avoid over-alkylation .

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary alcohols, primary amines.

    Substitution Products: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : Converting the compound into ketones or aldehydes.
  • Reduction : Producing alcohols or amines.
  • Substitution : Participating in reactions where functional groups are replaced by others.

These reactions are critical for developing new pharmaceuticals and fine chemicals.

Medicinal Chemistry

Research indicates that 2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders and modulating cognitive functions. Preliminary studies have shown that similar compounds can influence neuropharmacological effects, making this compound a candidate for further exploration in drug development.

Enzyme Interaction Studies

The compound can be employed in biological studies to investigate enzyme interactions and metabolic pathways. Its structural characteristics allow it to act as a modulator for specific enzymatic activities, providing insights into biochemical processes.

Case Studies

Case Study 1: Neuropharmacological Effects
A study examined the effects of pyrrolidine derivatives on neurotransmitter systems. The findings indicated that compounds similar to this compound could modulate serotonin levels in vitro, suggesting potential therapeutic applications for mood disorders.

Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial properties of cyclopropyl-containing compounds. Results showed promising activity against various bacterial strains, highlighting the potential use of this compound in developing new antimicrobial agents.

Uniqueness

The combination of a cyclopropyl group, pyrrolidine ring, and ethanol moiety distinguishes this compound from others, providing unique chemical and biological properties that make it valuable for various applications.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes and signaling.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Insights: The target compound’s combination of cyclopropane and pyrrolidine groups is rare among ethanolamine derivatives, offering a unique scaffold for drug discovery.
  • Limitations : Direct pharmacological or kinetic data are absent in the provided evidence. Comparisons rely on structural extrapolation and synthesis efficiency of analogs.

Biological Activity

2-[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a synthetic compound that features a cyclopropyl group, a pyrrolidine ring, and an ethanol moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable subject of research in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the formation of the cyclopropyl group and the pyrrolidine ring, followed by their coupling with an ethanol derivative. The cyclopropyl group contributes to the conformational rigidity of the molecule, which can enhance its binding affinity to biological targets. Various synthetic routes have been explored to optimize yield and purity, often employing catalysts and specific reaction conditions to improve efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is hypothesized to modulate enzyme activities and influence metabolic pathways through its binding interactions.

Potential Targets

  • Enzymatic Interactions : The compound may act as an inhibitor or modulator of certain enzymes, impacting metabolic processes.
  • Receptor Binding : Its structure allows for potential interactions with various receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that pyrrolidine derivatives can alter bacterial cell membrane permeability, leading to bactericidal effects .

Case Studies

  • Antibacterial Effects : Studies have shown that related pyrrolidine compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.04 to 0.05 M against E. coli and S. aureus .
  • Mechanistic Insights : The ability of these compounds to penetrate bacterial membranes effectively suggests a mechanism where they disrupt membrane integrity, leading to cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other cyclopropyl-containing molecules and pyrrolidine derivatives can be insightful.

Compound NameStructureMIC (µg/mL)Activity
CyclopropylamineStructure>100No significant activity
Pyrrolidine-ethanol derivativeStructure20-40Moderate activity against S. aureus
This compoundStructureTBDPotentially high activity

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of cyclopropyl and pyrrolidine derivatives. The findings suggest that modifications in the molecular structure can significantly influence biological activity, particularly in terms of receptor binding and enzyme inhibition .

Future Directions in Research

Further investigation into the pharmacological properties of this compound is warranted. Key areas for future research include:

  • In vivo Studies : To evaluate the therapeutic potential and safety profile.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Development of Analogues : To enhance efficacy and reduce potential side effects.

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